molecular formula C20H25F3N2O2S B11046353 propan-2-yl 2-(diethylamino)-4-methyl-6-[2-(trifluoromethyl)phenyl]-6H-1,3-thiazine-5-carboxylate

propan-2-yl 2-(diethylamino)-4-methyl-6-[2-(trifluoromethyl)phenyl]-6H-1,3-thiazine-5-carboxylate

Cat. No.: B11046353
M. Wt: 414.5 g/mol
InChI Key: DZNJRAAOPOSGGR-UHFFFAOYSA-N
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Description

Isopropyl 2-(diethylamino)-4-methyl-6-[2-(trifluoromethyl)phenyl]-6H-1,3-thiazine-5-carboxylate is a complex organic compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-(diethylamino)-4-methyl-6-[2-(trifluoromethyl)phenyl]-6H-1,3-thiazine-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method leverages the unique reactivity of trifluoromethyl groups to introduce the trifluoromethyl moiety into the target molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specialized equipment to handle the reactive intermediates and maintain the required reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-(diethylamino)-4-methyl-6-[2-(trifluoromethyl)phenyl]-6H-1,3-thiazine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyl sulfonyl chloride for trifluoromethylation, and various oxidizing and reducing agents depending on the desired transformation. Conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, trifluoromethylation reactions typically yield trifluoromethylated derivatives, which can exhibit enhanced pharmacological properties .

Scientific Research Applications

Isopropyl 2-(diethylamino)-4-methyl-6-[2-(trifluoromethyl)phenyl]-6H-1,3-thiazine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of isopropyl 2-(diethylamino)-4-methyl-6-[2-(trifluoromethyl)phenyl]-6H-1,3-thiazine-5-carboxylate involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity for its targets . This interaction can modulate various biochemical pathways, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 2-(diethylamino)-4-methyl-6-[2-(trifluoromethyl)phenyl]-6H-1,3-thiazine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and pharmacological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C20H25F3N2O2S

Molecular Weight

414.5 g/mol

IUPAC Name

propan-2-yl 2-(diethylamino)-4-methyl-6-[2-(trifluoromethyl)phenyl]-6H-1,3-thiazine-5-carboxylate

InChI

InChI=1S/C20H25F3N2O2S/c1-6-25(7-2)19-24-13(5)16(18(26)27-12(3)4)17(28-19)14-10-8-9-11-15(14)20(21,22)23/h8-12,17H,6-7H2,1-5H3

InChI Key

DZNJRAAOPOSGGR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=C(C(S1)C2=CC=CC=C2C(F)(F)F)C(=O)OC(C)C)C

Origin of Product

United States

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